3-Ethyl-1,6,8-trimethyl-2,7-naphthyridine
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Overview
Description
3-Ethyl-1,6,8-trimethyl-2,7-naphthyridine is a nitrogen-containing heterocyclic compound. Naphthyridines, in general, are known for their diverse biological activities and applications in medicinal chemistry. This compound is a derivative of naphthyridine, characterized by its unique structure that includes three methyl groups and one ethyl group attached to the naphthyridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1,6,8-trimethyl-2,7-naphthyridine can be achieved through various synthetic routes. One common method involves the condensation of substituted aromatic aldehydes with 2-aminopyridine derivatives, followed by cyclization and functionalization steps. The reaction conditions typically include the use of catalysts such as palladium or copper, and solvents like ethanol or water .
Industrial Production Methods
Industrial production of naphthyridine derivatives often involves multicomponent reactions (MCRs) due to their efficiency in generating complex molecular architectures. These reactions can be carried out under eco-friendly conditions using green chemistry principles. For example, the use of water-soluble catalysts and mild reaction conditions can enhance the yield and reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1,6,8-trimethyl-2,7-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like selenium dioxide to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include selenium dioxide for oxidation, palladium or copper catalysts for cyclization, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve moderate temperatures and the use of solvents like ethanol, water, or dioxane .
Major Products
The major products formed from these reactions include functionalized naphthyridine derivatives, such as aldehydes, ketones, and substituted naphthyridines. These products can have significant biological and chemical applications .
Scientific Research Applications
3-Ethyl-1,6,8-trimethyl-2,7-naphthyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Ethyl-1,6,8-trimethyl-2,7-naphthyridine involves its interaction with specific molecular targets and pathways. For example, its anticancer activity is attributed to its ability to intercalate into DNA, thereby inhibiting DNA replication and inducing apoptosis in cancer cells . The compound can also inhibit the activity of certain enzymes, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthyridine derivatives such as 1,5-naphthyridine, 1,6-naphthyridine, and 1,8-naphthyridine . These compounds share the naphthyridine core but differ in the position and type of substituents attached to the ring.
Uniqueness
3-Ethyl-1,6,8-trimethyl-2,7-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of three methyl groups and one ethyl group can influence its solubility, reactivity, and interaction with biological targets .
Properties
CAS No. |
88300-63-4 |
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Molecular Formula |
C13H16N2 |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
3-ethyl-1,6,8-trimethyl-2,7-naphthyridine |
InChI |
InChI=1S/C13H16N2/c1-5-12-7-11-6-8(2)14-9(3)13(11)10(4)15-12/h6-7H,5H2,1-4H3 |
InChI Key |
KBGUDUVFEBVPEB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C2C(=NC(=CC2=C1)C)C)C |
Origin of Product |
United States |
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